molecular formula C15H10ClNO5 B2864445 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid CAS No. 338403-64-8

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

Cat. No.: B2864445
CAS No.: 338403-64-8
M. Wt: 319.7
InChI Key: NWHKGGPZULUXDA-FNORWQNLSA-N
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Description

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is a synthetic organic compound featuring a phenylacrylic acid backbone substituted with a 3-chlorophenoxy group at the 4-position and a nitro group at the 3-position of the benzene ring.

Properties

IUPAC Name

(E)-3-[4-(3-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO5/c16-11-2-1-3-12(9-11)22-14-6-4-10(5-7-15(18)19)8-13(14)17(20)21/h1-9H,(H,18,19)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHKGGPZULUXDA-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid typically involves the reaction of 3-chlorophenol with 3-nitrobenzaldehyde under basic conditions to form an intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

    Proteomics Research: Used as a biochemical tool to study protein interactions and functions.

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its chlorophenoxy and nitrophenyl groups. These interactions can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Positional Isomers of Chlorophenoxy Groups

  • 3-[4-(2-Chlorophenoxy)-3-nitrophenyl]acrylic Acid (CAS: 338403-65-9): Structure: Differs in the chlorine position (2-chloro vs. 3-chloro on the phenoxy ring). Electronic effects may also vary due to differences in resonance donation/withdrawal .

Thioether vs. Ether Linkages

  • (E)-3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic Acid (CAS: 175278-52-1): Structure: Replaces the oxygen atom in the phenoxy group with sulfur. Impact: The thioether group increases lipophilicity (higher logP) and may enhance metabolic stability compared to ethers. However, sulfur’s larger atomic radius and polarizability could alter electronic interactions with biological targets . Safety: This compound is classified as irritating to eyes, skin, and respiratory systems, suggesting higher toxicity compared to oxygenated analogs .

Methoxy-Substituted Derivatives

  • (2E)-3-{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}acrylic Acid: Structure: Features a methoxy group at the 4-position and a chlorophenoxymethyl group at the 3-position. This could decrease electrophilic character and alter metabolic pathways (e.g., O-demethylation) .

Pharmacokinetic and Physicochemical Properties

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Substituents logP* Solubility (mg/mL)* t1/2 (h)* CL/F (L/h/kg)*
3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid C15H10ClNO5 3-Cl, 3-NO2 ~2.8 <0.1 (aqueous) N/A N/A
(E)-3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid C15H10ClNO3S 4-Cl (thioether), 3-NO2 ~3.5 <0.05 N/A N/A
AZ Metabolite () C20H18ClO6 4-Cl, 3-OCH3 ~2.1 0.3–0.5 4.2–6.8 0.12–0.25

Note: logP and solubility values are estimated; pharmacokinetic data for AZ metabolite derived from rat studies .

  • Nitro Group Effects: The nitro group in this compound increases molecular polarity compared to methoxy derivatives (e.g., AZ metabolite), reducing logP and aqueous solubility.
  • Dose-Dependent Kinetics: In AZ metabolite studies, doses >250 mg/kg led to nonlinear pharmacokinetics (increased t1/2, reduced CL/F), likely due to saturation of metabolic enzymes or transporters. This contrasts with linear kinetics in lower doses, highlighting the impact of substituents on dose-response relationships .

Biological Activity

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid (CAS Number: 338403-64-8) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₀ClNO₅, with a melting point between 164-165 °C. The compound features an acrylic acid moiety linked to a chlorophenoxy and nitrophenyl group, which contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₅H₁₀ClNO₅
CAS Number338403-64-8
Melting Point164-165 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of electron-withdrawing groups (chlorine and nitro) enhances the electrophilicity of the compound, making it susceptible to nucleophilic attacks. This feature is crucial for its potential applications in drug design and development.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in modulating enzyme activity, which is critical for various biochemical pathways.
  • Receptor Interaction : It may interact with specific receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains.
  • Anticancer Potential : Some studies have indicated that derivatives of acrylic acids can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific effects of this compound on various cancer cell lines are under investigation.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various acrylic acid derivatives, including this compound. Results indicated that the compound inhibited the growth of several bacterial strains, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could induce cell cycle arrest in cancer cells, leading to apoptosis. Further research is required to elucidate the specific pathways involved.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid, and how do reaction conditions influence yield?

  • Methodology : A common approach involves coupling a substituted benzaldehyde (e.g., 3-chlorophenol derivatives) with malonic acid under basic conditions (e.g., NaOH in ethanol) via the Knoevenagel condensation. Reaction optimization requires controlling temperature (reflux conditions), solvent polarity, and stoichiometric ratios of reactants. For example, ethanol as a solvent enhances solubility of phenolic intermediates, while excess malonic acid drives the reaction to completion .
  • Validation : Characterization via HPLC and NMR is critical to confirm regioselectivity, especially given the nitro group’s electron-withdrawing effects on the phenyl ring .

Q. How can researchers characterize the electronic effects of the 3-chlorophenoxy and 3-nitro substituents on the compound’s reactivity?

  • Methodology : Computational tools (e.g., DFT calculations) map electron density distribution to predict sites for electrophilic/nucleophilic attack. Experimentally, UV-Vis spectroscopy and cyclic voltammetry quantify substituent effects on conjugation and redox behavior. For instance, the nitro group’s strong electron-withdrawing nature may reduce the acrylic acid moiety’s acidity .
  • Data Interpretation : Compare Hammett constants (σ) for substituents to correlate electronic effects with observed reactivity in cross-coupling or esterification reactions .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of derivatives with enhanced bioactivity?

  • Methodology : Use software like Gaussian or ORCA to simulate transition states and intermediate stability. For example, ICReDD’s approach combines quantum mechanics with machine learning to predict optimal reaction conditions (e.g., solvent/base pairs) for synthesizing analogues with modified chlorophenoxy groups .
  • Validation : Cross-validate computational predictions with experimental kinetics (e.g., Arrhenius plots) to identify discrepancies caused by steric hindrance from the nitro group .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodology :

Pharmacokinetic Analysis : Assess bioavailability via LC-MS to determine if poor in vivo efficacy stems from metabolic instability (e.g., esterase-mediated hydrolysis of the acrylic acid group) .

Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity to purported targets (e.g., COX-2 for anti-inflammatory activity) .

Dose-Response Refinement : Apply factorial experimental design (e.g., Box-Behnken) to optimize dosing regimens and address nonlinear bioactivity trends .

Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

  • Methodology : Utilize nanofiltration or reverse osmosis membranes to separate the product (MW ~280 g/mol) from smaller byproducts (e.g., chloride ions) or unreacted precursors. Membrane pore size and charge selectivity can be tailored based on the compound’s solubility profile (e.g., pH-dependent ionization of the acrylic acid group) .
  • Process Optimization : Monitor permeate flux and rejection rates using HPLC, adjusting transmembrane pressure and solvent composition (e.g., aqueous vs. organic phases) to maximize yield .

Data-Driven Research Design

Q. What statistical experimental design approaches are most effective for optimizing reaction parameters in scale-up studies?

  • Methodology :

  • Response Surface Methodology (RSM) : Design a central composite design (CCD) to model interactions between variables (e.g., temperature, catalyst loading, and reaction time). For nitro-substituted aryl compounds, temperature often has a quadratic effect on yield due to competing side reactions .
  • Taguchi Arrays : Prioritize critical factors (e.g., solvent choice) while minimizing experimental runs. This is particularly useful when the nitro group’s sensitivity to reducing conditions limits reaction condition exploration .

Q. How do steric and electronic properties of the 3-nitrophenyl group influence catalytic cross-coupling reactions?

  • Methodology :

Steric Maps : Generate steric parameter plots (e.g., A-value equivalents) using X-ray crystallography or computational modeling to quantify spatial hindrance around the nitro group .

Catalyst Screening : Test palladium/copper catalysts with varying ligand bulkiness (e.g., Buchwald-Hartwig vs. Ullmann conditions) to balance activity and selectivity in Suzuki-Miyaura couplings .

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